molecular formula C25H22ClN3O2S B2430275 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922651-10-3

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

Cat. No.: B2430275
CAS No.: 922651-10-3
M. Wt: 463.98
InChI Key: XQXDFJDVEKUWTI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C25H22ClN3O2S. It contains several functional groups, including a piperazine ring, a thiazole ring, and a ketone group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule, respectively . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and spectroscopic data . For instance, its melting point, molecular weight, and specific rotations can be determined. The compound’s solubility in various solvents can also be predicted based on its functional groups.

Scientific Research Applications

Antimicrobial Activity

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone and its derivatives have been studied for their antimicrobial properties. Research indicates that these compounds show moderate to good antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents. This is supported by various studies, including those on thiazole and piperazine derivatives, which exhibit similar chemical structures and properties (Mhaske et al., 2014); (Patel et al., 2011).

Antitubercular Activity

Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold have been identified as new chemotypes with anti-mycobacterial potential. Studies have shown that these compounds are effective against the Mycobacterium tuberculosis strain, offering a new avenue for tuberculosis treatment (Pancholia et al., 2016).

Insecticidal Activity

Some derivatives of this compound have shown insecticidal properties. Research indicates that certain compounds in this category have lethal effects against pests like armyworm, highlighting their potential use in agricultural pest control (Ding et al., 2019).

Corrosion Inhibition

These compounds have also been studied for their potential as corrosion inhibitors. The derivatives of this chemical compound have been found to inhibit the corrosion of mild steel in acidic mediums, suggesting their application in industrial settings to protect metal surfaces (Singaravelu et al., 2022).

Cancer Research

There is evidence that some related compounds exhibit antitumor activity. Studies have shown that certain derivatives can inhibit the growth of a range of cancer cell lines, indicating potential therapeutic applications in oncology (Bhole & Bhusari, 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. For instance, its anti-inflammatory properties could be studied in more detail . Additionally, its potential uses in other therapeutic areas could be investigated.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-17-11-12-20(26)23-22(17)27-25(32-23)29-15-13-28(14-16-29)24(30)19-9-5-6-10-21(19)31-18-7-3-2-4-8-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXDFJDVEKUWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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